osmanthuside B

Vue d'ensemble

Description

Osmanthuside B is a phenylethanoid glycoside, a type of natural compound found in various medicinal plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound is part of a larger group of phenylethanoid glycosides, which are characterized by a hydroxyphenylethyl moiety attached to a glucopyranose unit, often decorated with additional aromatic acids and sugars.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of osmanthuside B involves several key steps, including regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside. The process includes the formation of 2- and 3-O-rhamnosyl orthoester glucopyranosides, followed by their rearrangement and selective removal of acetyl and allyl groups. This synthetic route has been shown to yield this compound with an overall efficiency of approximately 22% .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. By utilizing engineered strains of Escherichia coli, researchers have successfully produced this compound along with other related compounds. This method leverages the metabolic pathways of microorganisms to achieve sustainable and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions: Osmanthuside B undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosidic bond formation and phenylethanoid glycoside synthesis.

Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.

Mécanisme D'action

Osmanthuside B exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system. This inhibition is believed to contribute to its neuroprotective effects. Additionally, this compound modulates various signaling pathways involved in inflammation and oxidative stress, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparaison Avec Des Composés Similaires

- Echinacoside

- Acteoside

- Isoacteoside

- Tubuloside A

- 2’-Acetylacteoside

Comparison: Osmanthuside B shares structural similarities with other phenylethanoid glycosides, such as echinacoside and acteoside. it is unique in its specific arrangement of hydroxyphenylethyl and glucopyranose units, which confer distinct biological activities. For instance, this compound has been shown to possess stronger acetylcholinesterase inhibitory activity compared to some of its analogs, making it particularly valuable in neuroprotective research .

Activité Biologique

Osmanthuside B, a phenylethanoid glycoside (PhG), has garnered attention for its diverse biological activities. This compound is primarily derived from plants such as Ligustrum expansum and Scutellaria scandens. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and belongs to the class of cinnamate esters. Its structure contributes to its various biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

- Trolox Equivalent Antioxidant Capacity (TEAC) : Studies have measured the antioxidant capacity of this compound using TEAC assays, demonstrating its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

this compound has been shown to inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation. This activity is particularly relevant in conditions characterized by chronic inflammation.

3. Enzyme Inhibition

Research has highlighted this compound's ability to inhibit trypsin activity, indicating potential applications in therapeutic contexts where protease inhibition is beneficial . The efficacy of this compound as an enzyme inhibitor is noted to be lower than that of other compounds like acteoside but still significant.

4. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been linked to the protection of neuronal cells against oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Inhibition of Inflammatory Pathways : this compound modulates signaling pathways associated with inflammation, leading to decreased expression of inflammatory mediators.

- Enzyme Interaction : By binding to specific enzymes such as trypsin, this compound alters their activity, which can be beneficial in various therapeutic applications.

Case Studies and Experimental Data

Propriétés

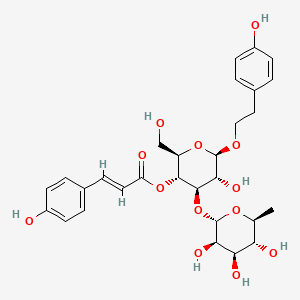

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTREKIVGSNQRM-DQHNYDBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317181 | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94492-23-6 | |

| Record name | Osmanthuside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmanthuside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.